Triallyl trimesate

Polypropylene modification Long-chain branching Bimodal molecular weight distribution

Linear PP and biodegradable polyesters suffer low melt strength and brittleness, limiting processability. Triallyl trimesate, an aromatic trifunctional allyl ester crosslinker, solves this via controlled long-chain branching, creating unique bimodal MWD unattainable with acrylate or triazine coagents. • 65% increase in solid-state storage modulus without excessive brittleness • Accelerated crystallization via nucleating effect, reducing cycle times • Hyper-branched architecture resists molar mass loss during reactive extrusion

Molecular Formula C18H18O6
Molecular Weight 330.3 g/mol
CAS No. 17832-16-5
Cat. No. B105629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriallyl trimesate
CAS17832-16-5
Molecular FormulaC18H18O6
Molecular Weight330.3 g/mol
Structural Identifiers
SMILESC=CCOC(=O)C1=CC(=CC(=C1)C(=O)OCC=C)C(=O)OCC=C
InChIInChI=1S/C18H18O6/c1-4-7-22-16(19)13-10-14(17(20)23-8-5-2)12-15(11-13)18(21)24-9-6-3/h4-6,10-12H,1-3,7-9H2
InChIKeyVOSUIKFOFHZNED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triallyl Trimesate (TAM, CAS 17832-16-5): A Trifunctional Aromatic Allyl Ester Crosslinking Coagent for Polymer Architecture Control


Triallyl trimesate (TAM; CAS 17832-16-5), also known as triallyl 1,3,5-benzenetricarboxylate, is a trifunctional aromatic allyl ester monomer with the molecular formula C18H18O6 and a molecular weight of 330.34 g/mol . It exists as a solid at 20 °C with a melting point of 31–34 °C, a density of approximately 1.16 g/cm³, and a boiling point of 175–190 °C at 0.1 mmHg . TAM is used extensively as a crosslinking coagent in free-radical-mediated polymer modification processes, where its three allyl ester groups participate in addition reactions to form covalent crosslinks between polymer chains, generating hyper-branched architectures and enhancing melt strength [1]. Unlike faster-curing acrylate-based crosslinkers, TAM exhibits a more gradual, controllable allyl monomer chain transfer mechanism that allows for precise tuning of molecular weight distributions and rheological properties [1].

Why Generic Substitution of Triallyl Trimesate (TAM) with Other Trifunctional Crosslinkers Fails in Demanding Polymer Applications


The term 'trifunctional crosslinker' encompasses a chemically diverse group of compounds with fundamentally different core structures, reactivity profiles, and thermal stability characteristics that preclude simple interchangeability. While triallyl cyanurate (TAC) and triallyl isocyanurate (TAIC) share allyl functionality with TAM, their triazine cores confer substantially different thermal degradation pathways and crosslinking kinetics [1]. Trimethylolpropane triacrylate (TMPTA) and trimethylolpropane trimethacrylate (TMPTMA), though also trifunctional, are acrylate/methacrylate-based and cure far more rapidly via a distinct radical mechanism, leading to higher crosslink densities but also increased brittleness and less control over final polymer architecture [2]. TAM's aromatic trimesate core provides a unique combination of moderate allyl reactivity, thermal stability derived from the benzene ring, and a rigid central scaffold that influences the spatial distribution of crosslinks. This enables the generation of hyper-branched, bimodal molecular weight distributions—a distinctive microstructural outcome that cannot be replicated by triazine-based or acrylate-based alternatives [3]. Substituting TAM with a chemically dissimilar coagent without re-optimizing formulation parameters will predictably result in altered gel content, divergent rheological behavior, and compromised end-use performance.

Quantitative Evidence Guide: Differentiated Performance of Triallyl Trimesate (TAM) Versus Alternative Crosslinkers


Triallyl Trimesate (TAM) Generates Bimodal Molecular Weight Distributions and Hyper-Branched Architectures in Polypropylene, a Feature Absent with Conventional Peroxide-Only or Acrylate-Based Modification

In reactive processing of polypropylene, TAM activation by dicumyl peroxide yields a bimodal molecular weight distribution characterized by a minority population of hyper-branched, ultra-high molecular weight chains that are less susceptible to β-scission-induced molar mass loss [1]. This microstructural outcome is unique to TAM among studied coagents and contrasts sharply with peroxide-only PP degradation, which produces only a unimodal, lower-molecular-weight distribution [1]. Acrylate-based crosslinkers like TMPTA, which undergo rapid vinyl polymerization, do not generate this controlled bimodal architecture due to their distinct chain-growth mechanism [2].

Polypropylene modification Long-chain branching Bimodal molecular weight distribution

Triallyl Trimesate (TAM) Modification of Polyhydroxybutyrate (PHB) Increases Solid-State Storage Modulus by 65% in High-Gel-Content Formulations

In reactive melt modification of polyhydroxybutyrate (PHB) using dicumyl peroxide (DCP) as initiator, the inclusion of TAM as a trifunctional coagent produces formulations with high gel content. Dynamic mechanical thermal analysis (DMTA) of these TAM/DCP-modified PHB samples revealed a 65% increase in solid-state storage modulus (E') compared to unmodified or peroxide-only processed PHB [1]. This substantial stiffening effect is attributed to the formation of a crosslinked network, which restricts chain mobility in the solid state. In contrast, TMPTA and other acrylate crosslinkers, while capable of generating high gel content, typically produce more brittle networks due to their higher crosslink density and lack of the aromatic core flexibility provided by TAM's trimesate structure [2].

Polyhydroxybutyrate Melt rheology Dynamic mechanical thermal analysis

Triallyl Trimesate (TAM) Acts as a Nucleating Agent in PHB, Increasing Crystallization Temperature and Reducing Spherulite Size

Beyond its crosslinking function, TAM exhibits a secondary nucleating effect in polyhydroxybutyrate (PHB) that is not observed with triazine-based coagents such as TAC or TAIC [1]. In TAM/DCP-modified PHB formulations, the crystallization temperature (Tc) increased significantly compared to unmodified PHB, and polarized optical microscopy confirmed a marked reduction in spherulite size [1]. Triazine-based crosslinkers like TAIC and TAC lack this nucleating capability due to their different molecular geometry and polarity [2]. The combination of crosslinking-induced modulus enhancement and nucleation-driven crystallinity modification provides a dual functional benefit unique to TAM in polyester systems.

Polyhydroxybutyrate Crystallization kinetics Nucleating agent

Triallyl Trimesate (TAM) Demonstrates Improved Thermal Stability in PHB Under Both Isothermal and Non-Isothermal Conditions Compared to Unmodified Polymer

Thermogravimetric analysis (TGA) and isothermal dynamic oscillatory temperature sweeps demonstrated that TAM/DCP-modified PHB exhibits substantially improved thermal stability compared to unmodified PHB [1]. This thermal stabilization effect is attributed to the crosslinked network formed by TAM, which restricts chain mobility and suppresses thermal degradation pathways [1]. In contrast, triazine-based crosslinkers such as TAIC, while capable of crosslinking, may undergo thermal degradation via different pathways due to their nitrogen-containing heterocyclic core, which can release volatile byproducts at elevated processing temperatures [2]. TAM's aromatic ester structure offers a thermally robust scaffold that decomposes via a distinct mechanism.

Polyhydroxybutyrate Thermal stability Thermogravimetric analysis

Evidence-Based Application Scenarios for Triallyl Trimesate (TAM) in Polymer and Materials Science


Melt Strength Enhancement of Linear Polypropylene for Thermoforming, Foaming, and Blow Molding

Linear polypropylene suffers from low melt strength and poor strain-hardening behavior, limiting its processability in operations requiring elongational flow [1]. Reactive extrusion with TAM and a peroxide initiator introduces long-chain branching and a minority hyper-branched population that resists molar mass loss during processing [1]. This bimodal architecture directly addresses the melt strength deficiency of linear PP, enabling its use in thermoformed trays, extruded foam sheets, and blow-molded containers without resorting to higher-cost high-melt-strength PP grades or less controllable electron-beam crosslinking. The controlled branching achievable with TAM is not replicated by acrylate-based coagents, which cure too rapidly to permit architectural tuning [2].

Reactive Modification of Biodegradable Polyesters (PHB) for Rigid, Thermally Stable Packaging

Polyhydroxybutyrate (PHB) is a promising biodegradable polyester but suffers from brittleness, slow crystallization, and narrow thermal processing windows. TAM modification with peroxide initiation achieves three simultaneous improvements directly supported by experimental evidence: (1) a 65% increase in solid-state storage modulus without inducing excessive brittleness, attributed to controlled crosslinking via the aromatic trimesate core [1]; (2) accelerated crystallization via TAM's nucleating effect, which reduces cycle times and improves dimensional stability [1]; and (3) enhanced thermal stability that broadens the material's upper use temperature [1]. These combined effects make TAM-modified PHB suitable for compostable rigid food packaging, agricultural clips, and single-use cutlery where both stiffness and thermal resistance are required.

Synthesis of Hyper-Branched Polymer Architectures and Dendrimer Core Building Blocks

TAM's rigid, planar aromatic core with three symmetrically positioned allyl ester groups provides an ideal trifunctional scaffold for constructing precisely controlled branched macromolecular structures [1]. In contrast to flexible aliphatic trifunctional monomers like TMPTA, the conformational rigidity of the trimesate core imposes spatial constraints on branch propagation, enabling tighter control over dendritic growth and final molecular architecture [1][2]. This structural precision is valuable in the synthesis of dendrimers for drug delivery, catalysts with defined active-site environments, and rheology modifiers where branch topology directly governs solution viscosity and shear-thinning behavior. The moderate reactivity of allyl esters, compared to acrylates, facilitates stepwise functionalization and minimizes undesired side reactions during dendrimer construction.

Crosslinked Microsphere and Porous Solid Synthesis via Precipitation Polymerization

TAM participates in a specialized precipitation polymerization process wherein C-H bond addition to the triallyl monomer triggers phase separation of hydrocarbon-monomer adducts, yielding a dispersed phase that continues to react and form crosslinked microspheres [1]. This phase-separation-driven morphology control is unique to TAM's reactivity profile and solubility characteristics, producing uniformly sized, highly crosslinked particulate materials with controlled porosity [1]. Alternative trifunctional monomers such as TAC or TMPTA may not undergo the same phase separation behavior due to differences in solubility parameters and polymerization kinetics [2]. The resulting microspheres find application as chromatographic stationary phases, catalyst supports, and controlled-release matrices where uniform particle size and high crosslink density are critical performance attributes.

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